2-Vanillin-13C6,d3
Description
2-Vanillin-13C6,d3 (CAS: 1329799-83-8) is a stable isotope-labeled derivative of vanillin, a phenolic aldehyde widely used in flavoring, fragrance, and biochemical research. This compound is specifically modified with six carbon-13 (13C) atoms and three deuterium (d3) atoms, replacing natural carbon-12 and hydrogen atoms at defined positions. Its molecular formula is C7[13C]H5D3O3, with a molecular weight of 153.14 g/mol . The isotopic labeling occurs at the methoxy group (-O[13CH3]) and the aromatic ring, as indicated by its SMILES string: C(=O)C1=CC=CC(OC([2H])([2H])[2H])=C1O .
This compound is critical in isotope ratio mass spectrometry (IRMS), nuclear magnetic resonance (NMR), and tracer studies due to its distinct isotopic signature, enabling precise tracking in metabolic pathways, authentication of vanillin sources (natural vs. synthetic), and quantification in complex matrices .
Properties
CAS No. |
1329799-83-8 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
161.121 |
IUPAC Name |
2-hydroxy-3-(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3,2+1,3+1,4+1,6+1,7+1,8+1 |
InChI Key |
JJVNINGBHGBWJH-SWOOYXGDSA-N |
SMILES |
COC1=CC=CC(=C1O)C=O |
Synonyms |
2-Hydroxy-3-methoxybenzaldehyde-13C6,d3; o-Vanillin-13C6,d3; 2-Hydroxy-m-anisaldehyde-13C6,d3; 2-Vanillin-13C6,d3; 3-Methoxy-2-hydroxy-_x000B_benzaldehyde-13C6,d3; 3-Methoxysalicyladehyde-13C6,d3; 3-Methoxysalicylaldehyde-13C6,d3; 6-Formyl-2-methoxyphenol- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Vanillin-13C6,d3 involves the incorporation of carbon-13 and deuterium isotopes into the vanillin molecule. One common method is the reaction of 13C-labeled guaiacol with formaldehyde under acidic conditions to form 13C-labeled vanillin. The deuteration of the methoxy group can be achieved by treating the compound with deuterated methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-Vanillin-13C6,d3 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form vanillic acid.
Reduction: The aldehyde group can be reduced to form vanillyl alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Vanillic acid
Reduction: Vanillyl alcohol
Substitution: Acetylated and benzoylated derivatives
Scientific Research Applications
2-Vanillin-13C6,d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of vanillin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of vanillin-based drugs.
Industry: Applied in quality control and authentication of vanillin in food and fragrance products
Mechanism of Action
The mechanism of action of 2-Vanillin-13C6,d3 involves its interaction with various molecular targets and pathways. Vanillin, the parent compound, is known to inhibit non-homologous end joining (NHEJ) by directly inhibiting the activity of DNA-dependent protein kinase (DNA-PK). This inhibition affects DNA repair processes and can potentiate the cytotoxicity of certain chemotherapeutic agents . Additionally, vanillin exhibits antioxidant, anti-inflammatory, and antimicrobial properties, which contribute to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isotopic Labeling and Structural Variations
The table below compares 2-Vanillin-13C6,d3 with other isotope-labeled vanillin derivatives:
Analytical Performance
Isotopic Discrimination :
- This compound’s dual labeling allows simultaneous tracking of carbon and hydrogen isotopes, unlike single-labeled analogs (e.g., Vanillin-13C6 or 2-Vanillin-d3). This is critical for distinguishing mixed vanillin sources (e.g., lignin-derived vs. guaiacol-synthesized) using δ13C and δ2H values .
- Vanillin-α-13C, labeled at the aldehyde position, is optimal for studying oxidation pathways but lacks the methoxy group specificity of this compound .
Spectral Characteristics :
- In 13C-NMR, this compound exhibits splitting patterns due to deuterium coupling, unlike Vanillin-13C6, which shows simplified peaks for quantitative analysis .
- Mass spectrometry (MS) reveals an M+9 mass shift for this compound (vs. M+6 for Vanillin-13C6), enhancing detection specificity in complex mixtures .
Research Findings and Challenges
- Synthesis Complexity : The dual labeling of this compound requires multi-step synthesis, increasing production costs compared to single-labeled variants .
- Limitations in Bulk Analysis : While δ13C values differentiate synthetic and natural vanillin, mixed sources (e.g., biosynthetic + synthetic) remain challenging to resolve without dual-isotope data .
- Storage and Handling : Deuterated compounds like this compound require inert storage conditions (flammable solid, storage class 11) to prevent isotopic exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
